N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-8-7-13(9-19(17)26-2)18-10-15(23-27-18)11-20(24)22-12-14-5-3-4-6-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXHDKJZCCGFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzylamine and 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with acetic anhydride and hydroxylamine hydrochloride to yield the final oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and substituent effects of the target compound and analogous acetamide derivatives:
Key Comparative Insights
Heterocyclic Core Influence: The target compound’s 1,2-oxazole ring (vs. 1,3,4-thiadiazole in or 1,2,4-triazole in ) provides distinct electronic and steric profiles. Triazole-containing analogs () exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, which may enhance target affinity .
Methylsulfanyl groups () introduce sulfur-based hydrophobicity, which could enhance membrane permeability but reduce aqueous stability .
Biological Activity Trends :
- Chlorophenyl and methoxyphenyl substituents are associated with antibacterial activity in related compounds (). The target’s dual substitution may synergize these effects.
- Aliphatic chloroacetamides () are used as herbicides, highlighting the importance of aromatic vs. aliphatic substituents in determining application .
Structural Stability :
- Crystal structures of triazole derivatives () reveal planar amide groups and dimer formation via N–H⋯O hydrogen bonds, suggesting stable molecular conformations. The target compound’s oxazole ring may adopt similar planar geometries .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula includes a 2-chlorophenyl group and a 1,2-oxazole moiety, which are often associated with various biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds containing oxazole rings exhibit diverse biological activities, including:
- Antiproliferative Effects : Studies have shown that oxazole derivatives can inhibit cell proliferation in various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as phospholipase C and protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling.
Antiproliferative Activity
A study highlighted the synthesis and evaluation of similar compounds that demonstrated significant antiproliferative activity against cancer cells. The IC50 values for related compounds ranged from 2.3 µM to 11.5 µM against various cancer cell lines, indicating a promising therapeutic potential for derivatives of oxazole .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 2.8 | PTP1B |
| Compound B | 11.5 | TCPTP |
| This compound | TBD | TBD |
Antimicrobial Activity
Oxazole derivatives have also been evaluated for their antimicrobial properties. In a comparative study, several oxazole compounds exhibited notable activity against bacterial strains such as E. coli and S. aureus, with inhibition zones measured in millimeters.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound X | 12 | E. coli |
| Compound Y | 16 | S. aureus |
| This compound | TBD | TBD |
Case Studies
Recent studies have focused on the therapeutic applications of oxazole derivatives in cancer treatment:
-
Study on Cancer Cell Lines : A series of experiments demonstrated that modifications to the oxazole structure significantly affected antiproliferative activity against breast cancer cell lines, suggesting that structural optimization could enhance efficacy.
"Modification at C-5 allowed compounds of greater activity to be prepared" .
- In Vivo Studies : Animal models have shown that certain oxazole derivatives can reduce tumor size significantly when administered at specific dosages, indicating potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
